
1-Chloro-4-isothiocyanato-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-isothiocyanato-2-methoxybenzene is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is known for its applications in organic synthesis and its role as an intermediate in the production of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-isothiocyanato-2-methoxybenzene can be synthesized through several methods:
Reaction with Phenyl Chlorothionoformate: This method involves the reaction of 4-chloro-3-methoxyaniline with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide.
Decomposition of Dithiocarbamate Salts: Another method involves the formation of dithiocarbamate salts from 4-chloro-3-methoxyaniline and carbon disulfide, followed by decomposition using tosyl chloride.
Industrial Production Methods
The industrial production of 4-chloro-3-methoxy-phenyl isothiocyanate often involves the use of scalable and efficient synthetic routes. The reaction with phenyl chlorothionoformate is preferred due to its high yield and relatively low cost .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-isothiocyanato-2-methoxybenzene undergoes several types of chemical reactions:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions.
Bases: Such as sodium hydroxide, used in the preparation of the compound.
Solvents: Dimethylbenzene is commonly used as a solvent in these reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cyclization reactions.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities.
- A 4-chlorophenyl substituent that enhances lipophilicity and potentially influences pharmacokinetic properties.
- An N-(3-fluoro-4-methylphenyl)acetamide moiety , which may contribute to its selectivity and efficacy against specific biological targets.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. The thienopyrimidine derivatives have been shown to interact with various molecular targets involved in cancer progression. For instance, studies have demonstrated that modifications to the thienopyrimidine structure can lead to enhanced potency against different cancer cell lines.
Compound | Activity | Reference |
---|---|---|
N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide | Potential anticancer effects | |
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | Antitumor activity | |
2-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-(4-methylphenyl)acetamide | Altered biological activity compared to chlorinated analogs |
Other Therapeutic Applications
Beyond oncology, there is emerging evidence suggesting that thienopyrimidine derivatives may also possess:
- Antimicrobial properties : Some derivatives have shown efficacy against various bacterial strains.
- Anti-inflammatory effects : Compounds in this class have been studied for their ability to modulate inflammatory responses.
Case Studies and Research Findings
Several studies have documented the applications of thienopyrimidine derivatives in clinical settings:
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of new thienopyrimidine derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain modifications led to improved selectivity and potency compared to existing treatments.
- In Vivo Efficacy : In vivo studies demonstrated that specific derivatives significantly reduced tumor growth in xenograft models, indicating potential for further development as anticancer agents.
- Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds revealed favorable absorption characteristics and metabolic stability, suggesting their viability as drug candidates.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-phenyl isothiocyanate involves its reactivity as an electrophile. The compound can react with nucleophiles, such as amines, to form stable thiourea derivatives. This reactivity is due to the presence of the isothiocyanate group (-N=C=S), which is highly electrophilic .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the chloro and methoxy substituents.
4-Chlorophenyl Isothiocyanate: Similar but lacks the methoxy group.
3-Methoxyphenyl Isothiocyanate: Similar but lacks the chloro group.
Uniqueness
1-Chloro-4-isothiocyanato-2-methoxybenzene is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity and its applications in organic synthesis .
Biological Activity
1-Chloro-4-isothiocyanato-2-methoxybenzene, also known as a derivative of isothiocyanate, is an organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
This compound has the molecular formula C9H8ClNO2S and a molecular weight of 229.69 g/mol. The synthesis typically involves the reaction of 1-chloro-2-methoxybenzene with thiophosgene in a controlled environment to form the isothiocyanate group.
Reaction Scheme
- Starting Material : 1-chloro-2-methoxybenzene
- Reagent : Thiophosgene (CSCl2)
- Solvent : Dichloromethane
- Conditions : Low temperatures to minimize side reactions
The biological activity of this compound is primarily attributed to the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins, leading to altered functions and activities of these biomolecules. This mechanism is crucial for understanding its role in various biological pathways.
Anticancer Properties
Research indicates that isothiocyanates exhibit anticancer properties through several mechanisms:
- Induction of Apoptosis : Isothiocyanates have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Cell Proliferation : Studies have demonstrated that compounds like this compound inhibit the proliferation of various cancer cell lines. For instance, in assays involving human cancer cell lines, IC50 values (the concentration required to inhibit cell growth by 50%) were observed in the low micromolar range .
Cell Line | IC50 (µM) |
---|---|
Leukemia | 0.42 - 0.58 |
Ovary | 0.42 - 0.58 |
Breast | 1.39 - 2.34 |
Pancreatic | 1.39 - 2.34 |
Antimicrobial Activity
Beyond anticancer effects, this compound has been studied for its antimicrobial properties. It has shown potential against various bacterial strains due to its ability to disrupt essential bacterial processes through covalent modification of proteins involved in metabolism and cell division.
Case Studies
- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of several isothiocyanates on human cancer cell lines using MTT assays. The results indicated that this compound displayed significant cytotoxicity, particularly against leukemia and ovarian cancer cells, with IC50 values as low as 0.72 µM .
- Mechanistic Insights : Another investigation focused on the mechanism by which isothiocyanates induce apoptosis in cancer cells. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 1-Chloro-4-isothiocyanato-2-methoxybenzene relevant to experimental design?
- Molecular formula : C₈H₆ClNOS.
- Molecular weight : 199.66 g/mol .
- CAS No. : 120222-86-8; MDL Number : MFCD22557692 .
- Structure : A benzene ring substituted with chloro (Cl), isothiocyanate (NCS), and methoxy (OCH₃) groups at positions 1, 4, and 2, respectively. Confirmation via SMILES: COC1=CC(=C(C=C1)Cl)N=C=S .
- Handling : No direct safety data available; request SDS from suppliers and follow protocols for isothiocyanates (e.g., use fume hoods, avoid inhalation) .
Q. How can researchers verify the purity and structural identity of this compound?
- Analytical methods :
- NMR (¹H/¹³C) to confirm substituent positions and rule out positional isomers (e.g., 1-chloro-2-isothiocyanato-4-methoxybenzene) .
- IR spectroscopy to detect characteristic N=C=S stretching (~2050 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- Mass spectrometry (ESI/HRMS) to validate molecular weight (expected [M+H]⁺: 200.04) .
- Purity assessment : HPLC with UV detection (λ ~254 nm) or GC-MS for volatile impurities .
Advanced Research Questions
Q. What synthetic strategies are optimal for preparing this compound?
- Key routes :
- Step 1 : Chlorination of 2-methoxybenzene derivatives (e.g., using Cl₂ or SO₂Cl₂) to introduce the chloro group.
- Step 2 : Isothiocyanate functionalization via thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) under anhydrous conditions .
- Challenges : Competing substitution reactions; optimize reaction time and stoichiometry to minimize byproducts (e.g., thioureas).
- AI-driven synthesis tools : Use retrosynthetic models (e.g., Reaxys, Pistachio) to predict feasible pathways for one-step reactions .
Q. How does the reactivity of the isothiocyanate group influence downstream applications in medicinal chemistry?
- Nucleophilic reactions : Reacts with amines to form thioureas (e.g., for drug-target conjugates) .
- Cycloadditions : Potential for Huisgen 1,3-dipolar cycloaddition with azides to generate triazole-linked probes .
- Stability considerations : Hydrolyzes in aqueous media (pH >9); use anhydrous solvents (e.g., DMF, THF) for long-term storage .
Q. What analytical approaches resolve contradictions in substituent positioning reported in literature?
- Case example : Discrepancies between CAS 120222-86-8 (target compound) and CAS 82401-36-3 (positional isomer) .
- Resolution :
- NOESY NMR to determine spatial proximity of substituents.
- X-ray crystallography for unambiguous structural confirmation.
- Cross-reference spectral databases (PubChem, NIST) to validate data .
Q. What are the optimal conditions for storing this compound to prevent degradation?
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to limit moisture and light exposure .
- Stability testing : Monitor via TLC/HPLC over time; degradation products may include thioureas or oxidized sulfurs .
Q. Methodological Guidance
Q. How can computational modeling predict reaction outcomes involving this compound?
- DFT calculations : Simulate electronic effects of substituents (e.g., methoxy’s electron-donating nature) on isothiocyanate reactivity .
- Molecular docking : Screen for interactions with biological targets (e.g., enzymes with cysteine residues) .
Q. What green chemistry adaptations can reduce environmental impact in its synthesis?
- Solvent selection : Replace DCM/chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Catalysts : Use immobilized thiophosgene analogs to minimize waste .
Q. Data Reliability and Standards
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSOZGGQBYVYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.